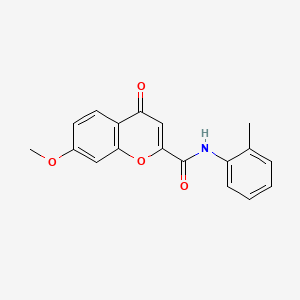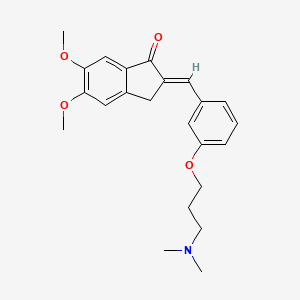
AChE-IN-40
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-40 is a compound designed to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition is particularly significant in the context of Alzheimer’s disease, where increased levels of acetylcholine can help alleviate symptoms related to cognitive decline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-40 involves multiple steps, starting with the preparation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions involving hydrazine, carboximidamide, and allylidene . The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes to isolate the final product. Techniques such as crystallization, distillation, and chromatography may be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: AChE-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
AChE-IN-40 has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and research tools for studying enzyme activity.
Mechanism of Action
AChE-IN-40 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The molecular targets include the esteratic and anionic subsites of acetylcholinesterase, which are crucial for its catalytic activity .
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A compound that inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that enhances cholinergic function by inhibiting acetylcholinesterase and modulating nicotinic receptors.
Uniqueness of AChE-IN-40: this compound is unique due to its dual inhibition of acetylcholinesterase and beta-site APP cleaving enzyme, making it a promising candidate for therapeutic strategies targeting multiple pathways involved in Alzheimer’s disease .
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2E)-2-[[3-[3-(dimethylamino)propoxy]phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C23H27NO4/c1-24(2)9-6-10-28-19-8-5-7-16(12-19)11-18-13-17-14-21(26-3)22(27-4)15-20(17)23(18)25/h5,7-8,11-12,14-15H,6,9-10,13H2,1-4H3/b18-11+ |
InChI Key |
QEWFSOQVMIAJDZ-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)CCCOC1=CC=CC(=C1)/C=C/2\CC3=CC(=C(C=C3C2=O)OC)OC |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


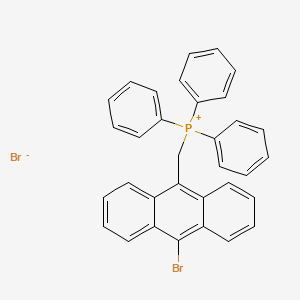
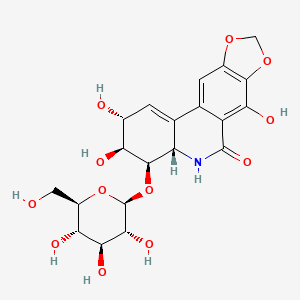

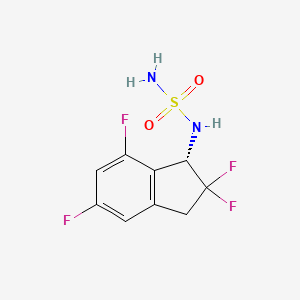
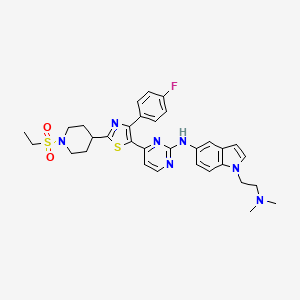


![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
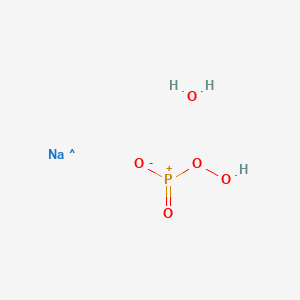

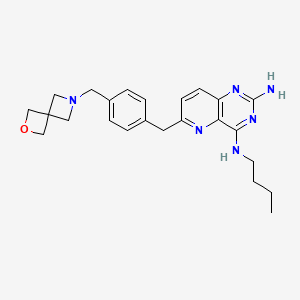
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

